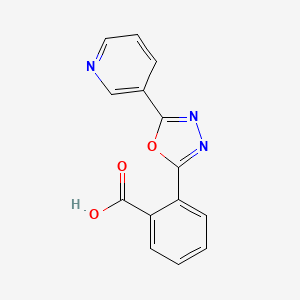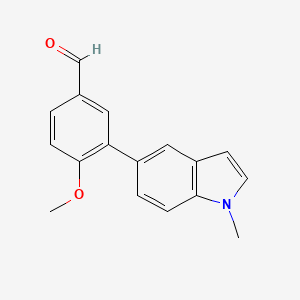
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features a methoxy group and an aldehyde group attached to a benzene ring, which is further connected to a methylindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1-methylindol-5-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4-methoxybenzaldehyde and 1-methylindole. The reaction typically requires a strong acid catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(1-Methylindol-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(1-Methylindol-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1-methylindol-5-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to bind to various receptors, influencing cellular signaling pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylindol-5-yl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(1-Methylindol-5-yl)-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
3-(1-Methylindol-5-yl)-4-chlorobenzaldehyde: Features a chlorine atom instead of a methoxy group.
Uniqueness
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-18-8-7-14-10-13(4-5-16(14)18)15-9-12(11-19)3-6-17(15)20-2/h3-11H,1-2H3 |
InChI Key |
KPVCUFOIIPCCCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3=C(C=CC(=C3)C=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
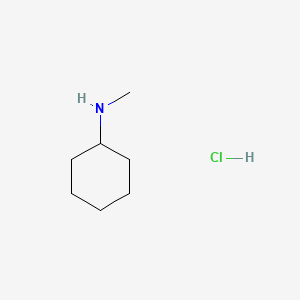
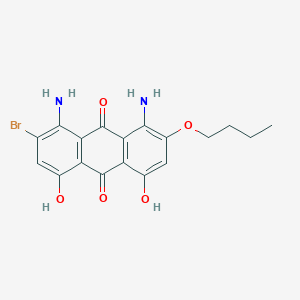
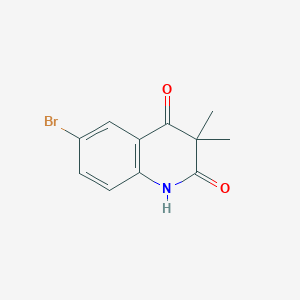
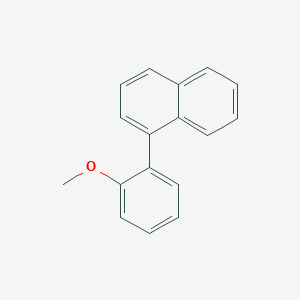
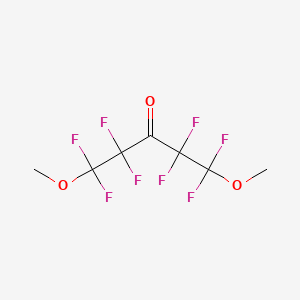
![(1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B8709389.png)
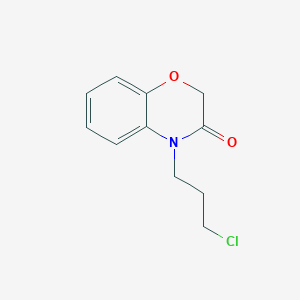
![1-{4-[(Propan-2-yl)sulfanyl]phenyl}propan-2-one](/img/structure/B8709397.png)
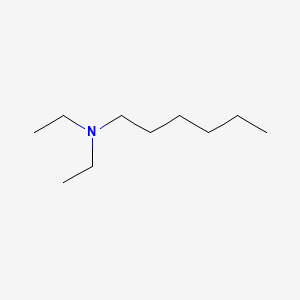
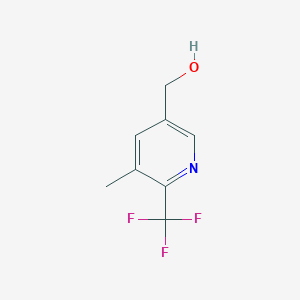
![3-[(4-Methoxybenzyl)oxy]pyridin-2-amine](/img/structure/B8709422.png)
![2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8709424.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl carbonochloridate](/img/structure/B8709428.png)
